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The Available Data on ALK-IN-28

The search results yielded only one source with specific data for ALK-IN-28. The information is

summarized in the table below.

Assay Type Cell Line | Context Result (ICs0)  Citation

Antiproliferative activity KARPAS-299 (human ALCL, NPM/ALK fusion) 0.013 pM [1]

This data point only establishes that ALK-IN-28 is a potent inhibitor of the NPM/ALK fusion protein in a
specific anaplastic large cell lymphoma (ALCL) model [1]. No data was found regarding its efficacy against
the various point mutations (e.g., solvent front, gatekeeper, or compound mutations) that are known to cause

resistance to other ALK inhibitors.

Established ALK Resistance Mutations & Other
Inhibitors
While data on ALK-IN-28 is scarce, the search results provide extensive evidence on common ALK

resistance mutations and how other inhibitors perform against them. This context is crucial for understanding

what a comprehensive comparison guide would need to include.
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The tables below summarize key mutations and the inhibitors known to target them, based on the search

results.

Table 1: Common ALK Resistance Mutations

Mutation Type Example Mutations Clinical and Preclinical Context

Solvent Front G1202R A major resistance mechanism to early-generation
inhibitors; targeted by lorlatinib and the preclinical
compound TPX-0131 [2].

Gatekeeper L1196M Confers resistance to crizotinib; can be overcome
by second-generation inhibitors like ceritinib and
alectinib, as well as ASP3026 [2] [3] [4].

Compound Multiple mutations in cis Emerging challenge with later-generation inhibitors
Mutations (e.g., C1156F/D1203N) like lorlatinib; preclinical studies show
susceptibility to TPX-0131 [2] [3].

Other Kinase [11171N/T, F11741, G1128S, Various mutations associated with resistance to
Domain C1156Y, F1245C, R1275Q one or more ALK inhibitors, often with varying
Mutations sensitivity to alternative TKIs [5] [3] [4].

Table 2: ALK Inhibitors with Documented Mutation Profiles

ALK Inhibitor Key Documented Activity Against Mutations Citation

Crizotinib (1st gen) Active against wild-type ALK; resistant to L1196M, G1202R, and
others [2] [4].

Ceritinib (2nd gen) Active against L1196M, 11171T; effective in a neuroblastoma case
with ALK-11171T [5].

Alectinib (2nd gen) Active against L1196M; less active against G1202R [2].

Lorlatinib (3rd gen) Active against G1202R and many other mutations; resistance can
emerge via compound mutations [2] [6].
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ALK Inhibitor Key Documented Activity Against Mutations Citation
TPX-0131 Potent activity against wild-type ALK, G1202R, L1196M, and
(investigational) compound mutations in preclinical models [2].

ASP3026 Active against L1196M; resistance mutations include 11171N/T,
(investigational) F11741 [3].

Experimental Approaches for Profiling Inhibitors

The search results describe common methodologies used to generate the kind of data required for a

comparison guide. You could consider these approaches for your own evaluation of ALK-IN-28.

Start: Establish ALK Dependency

In Vitro Profiling

In Vitro Profiling

Generate Resistant Models

Biochemical Assays Cell-Based Viability Assays Immunoblotting
(IGs0lvs\purified|Kinage gomains) (ICso in engineered Ba/F3 or (Confirm target engagement Generate Resistant Models
P patient-derived cell lines) via phospho-ALK inhibition)
In Vivo Validation
Site-Directed Mutagenesis HE VAT Reslstanc.e Selegﬂon et
. ) (Expose cells to increasing In Vivo Validation
(Test known clinical mutations) . :
drug doses to find new )

Xenograft Mouse Models
(Tumor volume regression
and pharmacokinetics)

End: Comprehensive Profile
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Supporting Methodological Details from Search Results:

e Cell-Based Viability Assays: The common method is to use the Cell Titer-Glo assay to measure
cell viability (antiproliferative activity) after 72 hours of drug exposure, as reported for ALK-IN-28 [1].
This is frequently done in engineered Ba/F3 cell lines expressing specific ALK fusions or mutants [4]
[6].

¢ Biochemical Assays: These measure the half-maximal inhibitory concentration (ICso) of the
compound against purified kinase domains of wild-type and mutant ALK [2].

¢ In Vitro Resistance Selection: This involves culturing ALK-driven cell lines (e.g., KARPAS-299,
SUPM2) in increasing concentrations of an ALK inhibitor to spontaneously generate resistant clones,
which are then sequenced to identify new resistance mutations [3].

¢ Immunoblotting: This is used to confirm that the inhibitor effectively blocks ALK phosphorylation
(PALK) and its downstream signaling pathways (e.g., STAT3, ERK, AKT) [3] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. Address:

smolecule) Compounds, Empowering Innovative

Research Solutions Beyond Boundaries. Phone:
Email:
Web:

Ontario, CA 91761, United
States

(512) 262-9938
info@smolecule.com

www.smolecule.com

© 2026 Smolecule. All rights reserved. 5/5

Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s12859145?utm_src=pdf-bulk
https://www.smolecule.com/products/s12859145?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

